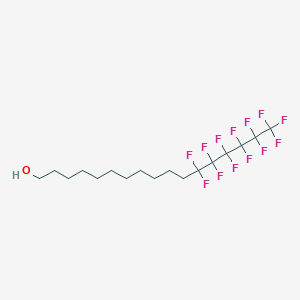

11-(Perfluoro-n-hexyl)undecanol

Description

11-(Perfluoro-n-hexyl)undecanol is a fluorinated alcohol derivative characterized by a linear perfluoro-n-hexyl (C₆F₁₃) group attached to the terminal carbon of an undecanol (C₁₁H₂₃OH) backbone. This structural modification introduces exceptional chemical stability, hydrophobicity, and oleophobicity due to the strong C-F bonds and the electron-withdrawing nature of fluorine atoms .

Properties

IUPAC Name |

12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F13O/c18-12(19,10-8-6-4-2-1-3-5-7-9-11-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h31H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTLJOIFXGWROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895411 | |

| Record name | 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134052-01-0 | |

| Record name | 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Perfluoro-n-hexyl)undecanol typically involves the reaction of perfluorohexyl iodide with undecanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 11-(Perfluoro-n-hexyl)undecanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of halides or amines.

Scientific Research Applications

Chemical Properties and Structure

11-(Perfluoro-n-hexyl)undecanol is characterized by a long perfluorinated alkyl chain, which imparts distinctive hydrophobic and lipophobic properties. This compound is often utilized in the synthesis of fluorinated materials and as a surfactant due to its amphiphilic nature. Its chemical formula is C17H35F13O, indicating the presence of multiple fluorine atoms that enhance stability and resistance to degradation.

Surfactant and Emulsifier

One of the primary applications of this compound is as a surfactant in various formulations. Its unique molecular structure allows it to reduce surface tension effectively, making it valuable in:

- Emulsifying agents for oil-water mixtures.

- Stabilizers in cosmetic and pharmaceutical products where water resistance is crucial.

Synthesis of Fluorinated Compounds

This compound serves as a precursor in the synthesis of other fluorinated chemicals. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them suitable for specific applications such as:

- Fluorinated polymers used in coatings and adhesives.

- Specialty solvents that require high thermal stability and low surface energy.

Behavior in Water Systems

Research has shown that compounds like this compound exhibit unique behaviors at the air-water interface, influencing their environmental fate. Studies indicate that such compounds can affect the solubility and mobility of pollutants in aquatic systems. Their persistence raises concerns regarding bioaccumulation and ecological impact.

Toxicological Assessments

Given the growing scrutiny on perfluorinated compounds (PFAS), this compound has been included in toxicological assessments to evaluate its potential health risks. These assessments focus on:

- Bioaccumulation potential in aquatic organisms.

- Toxicity profiles to determine safe exposure levels for humans and wildlife.

Case Studies and Research Findings

Several studies have documented the behavior and applications of this compound:

Mechanism of Action

The mechanism of action of 11-(Perfluoro-n-hexyl)undecanol is primarily attributed to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. This property enables it to integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, the perfluorinated chain imparts unique surface-active properties, making it effective in reducing surface tension and enhancing wetting .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Molecular Formula: Undecanol (C₁₁H₂₄O) lacks fluorination, whereas 11-(Perfluoro-n-hexyl)undecanol incorporates a C₆F₁₃ group, significantly increasing its molecular weight and altering polarity .

- Solubility: Undecanol is hydrophobic (water-insoluble) but miscible with organic solvents like ethanol . The fluorinated derivative is expected to exhibit even lower water solubility and higher lipid affinity due to the perfluoroalkyl chain .

- Odor/Application: Undecanol has a floral-citrus odor and is used in food flavoring and fragrance synthesis . In contrast, the perfluoroalkylated version is unlikely to be used in consumables due to PFAS-related toxicity concerns .

Bioactivity Undecanol demonstrates nematicidal activity against Bursaphelenchus xylophilus (LC₉₀ = 15.78 mg/L) . The fluorinated analog may show altered bioactivity due to enhanced membrane permeability or persistence, though specific data is unavailable.

Perfluoroalkyl Carboxylic Acids (PFCAs)

Examples: Perfluoro-n-undecanoic acid (PFUdA, C₁₁HF₂₁O₂) and perfluorohexanoic acid (PFHxA, C₆HF₁₁O₂) .

- Functional Groups: PFCAs have carboxylic acid (-COOH) groups, while this compound is an alcohol (-OH). This difference impacts acidity (pKa ~ 0 for PFCAs vs. ~15 for alcohols) and reactivity .

- Applications : PFCAs are used in environmental analysis and industrial coatings , whereas the fluorinated alcohol may serve as a surfactant or polymer additive due to its dual hydrophobicity and hydroxyl reactivity .

Other Fluorinated Alcohols

Example: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol (CAS 678-39-7) .

- Chain Length: Shorter perfluoroalkyl chain (C₈F₁₇ vs. C₆F₁₃ in this compound) influences solubility and thermal stability.

Data Tables

Table 1. Key Properties of this compound and Comparators

Research Findings and Gaps

- Synthesis: this compound can be synthesized via Grignard reactions or catalytic fluorination, similar to other perfluoroalkyl alcohols .

- Toxicity : PFAS analogs like PFOS and PFOA are linked to hepatotoxicity and endocrine disruption . The alcohol derivative may exhibit lower bioaccumulation than carboxylic acids but requires direct testing.

- Performance : Fluorinated alcohols outperform hydrocarbon analogs in fire-resistant coatings and low-surface-energy materials .

Biological Activity

11-(Perfluoro-n-hexyl)undecanol, a perfluoroalkyl compound, has garnered attention due to its unique properties and potential biological activities. As a member of the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family, this compound exhibits characteristics that may influence various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential health impacts, and relevant research findings.

This compound is characterized by its long carbon chain and fluorinated groups, which confer hydrophobicity and stability against degradation. The compound's chemical formula is , and it has a molecular weight of approximately 500 g/mol. Its structure allows it to interact with biological membranes and proteins, potentially influencing cellular functions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with cellular components:

- Membrane Interaction : The hydrophobic nature of the compound enables it to integrate into lipid membranes, affecting membrane fluidity and permeability.

- Protein Binding : It may bind to specific proteins or receptors, altering their functional dynamics.

- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit certain enzymatic pathways, although specific targets remain to be fully elucidated.

Research Findings

Recent studies have investigated the biological effects of PFAS compounds, including this compound:

- Toxicological Assessments : A study assessing the toxicological profile of various PFAS indicated that exposure levels as low as 0.001 mg/L could impact gene expression related to stress responses in aquatic organisms .

- Immunotoxicology Studies : Research involving human subjects exposed to PFAS showed significant changes in immune cell populations, highlighting potential risks associated with long-term exposure .

- Comparative Studies : In comparative assessments of PFAS compounds, this compound exhibited varying degrees of biological activity compared to other perfluorinated alcohols .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the implications of PFAS exposure:

- Case Study 1 : A cohort study involving individuals with high levels of PFAS exposure revealed increased incidence rates of autoimmune diseases, suggesting a link between PFAS and immune dysfunction.

- Case Study 2 : An ecological study demonstrated that aquatic organisms exposed to PFAS showed altered reproductive behaviors and developmental abnormalities, indicating environmental impacts linked to these substances.

Q & A

Advanced Research Question

- Sample Preparation :

- Instrumentation :

- Quality Control :

- Spike samples with deuterated internal standards (e.g., d5-11-(Perfluoro-n-hexyl)undecanol) to correct for matrix suppression .

How does the perfluoro-n-hexyl chain influence the compound’s interaction with lipid bilayers in cellular models?

Advanced Research Question

- Molecular Dynamics Simulations :

- In Vitro Toxicity Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.